molecular formula C7H8O2 B081607 Propargyl methacrylate CAS No. 13861-22-8

Propargyl methacrylate

Cat. No.: B081607
CAS No.: 13861-22-8
M. Wt: 124.14 g/mol
InChI Key: PZAWASVJOPLHCJ-UHFFFAOYSA-N
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Description

Propargyl methacrylate is an organic compound that belongs to the class of methacrylate esters. It is characterized by the presence of a propargyl group attached to the methacrylate moiety. This compound is known for its versatility in various chemical reactions and its applications in polymer chemistry, material science, and biomedical research.

Scientific Research Applications

Propargyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used to synthesize functionalized polymers for various applications, including drug delivery and tissue engineering.

    Material Science: Incorporated into materials to impart unique properties such as enhanced thermal stability and mechanical strength.

    Biomedical Research: Utilized in the development of bioactive surfaces and scaffolds for cell culture and tissue regeneration.

    Electrochemistry: Employed as an electrolyte additive in lithium-ion batteries to improve thermal stability and performance.

Mechanism of Action

Target of Action

Propargyl methacrylate is primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of this compound are these polymers and copolymers, where it serves as a monomer .

Mode of Action

The compound interacts with its targets through a process known as post-polymerization modification . This involves the incorporation of alkynes, which allows for rapid modification of the polymers and copolymers through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the polymerization process . This process involves the formation of large molecules called polymers from monomers like this compound. The incorporation of alkynes into these polymers allows for their rapid modification, leading to the creation of functionalized polymers and copolymers .

Pharmacokinetics

It’s important to note that the compound’s effectiveness in polymerization processes is influenced by factors such as concentration and reaction conditions .

Result of Action

The result of this compound’s action is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can be further modified through reactions such as CuAAC or thiol-yne click reactions, leading to the creation of a wide range of materials with diverse properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability of the compound and the resulting polymers can be influenced by storage conditions .

Safety and Hazards

Propargyl methacrylate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Propargyl methacrylate has been successfully adopted to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in Li-ion batteries, especially at elevated temperatures . It has also been used in the development of Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .

Relevant papers on this compound include studies on the preparation of Protein A membranes and the enhanced thermal stability of mesoporous carbon microbeads-based lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl methacrylate can be synthesized through the esterification of methacrylic acid with propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of methacrylic acid and propargyl alcohol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Propargyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form alkyne-functionalized polymers and copolymers.

    Click Reactions:

    Thiol-yne Reactions: It reacts with thiols to form thioether linkages.

Common Reagents and Conditions:

    Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

    Click Reactions: Catalyzed by copper(I) salts, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).

    Thiol-yne Reactions: Typically carried out under mild conditions with a base such as triethylamine.

Major Products:

    Polymerization: Produces alkyne-functionalized polymers.

    Click Reactions: Forms 1,4-disubstituted triazoles.

    Thiol-yne Reactions: Yields thioether-linked products.

Comparison with Similar Compounds

Propargyl methacrylate is unique due to its combination of a methacrylate group and a propargyl group, which allows it to participate in both polymerization and click reactions. Similar compounds include:

    Methacrylic Acid: Lacks the propargyl group and is primarily used in polymerization reactions.

    Propargyl Alcohol: Contains the propargyl group but lacks the methacrylate moiety, limiting its use in polymer chemistry.

    Allyl Methacrylate: Contains an allyl group instead of a propargyl group, leading to different reactivity and applications.

This compound stands out due to its dual functionality, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

prop-2-ynyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAWASVJOPLHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30756-20-8
Record name 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30756-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID8065666
Record name 2-Propynyl methacrylate
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13861-22-8
Record name Propargyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13861-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propargyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester
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Record name 2-Propynyl methacrylate
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Record name Prop-2-ynyl methacrylate
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Record name PROPARGYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1 mole) of methacrylic acid in 120 ml. benzene was reacted with 67.2 g. (1.2 moles) of propargyl alcohol in the presence of 4 g. of p-toluenesulfonic acid as a catalyst and 0.4 g. p-tertbutylcatechol as an inhibitor. The reaction mixture was stirred and heated to reflux under nitrogen until 18 g. of water was azeotroped over into a Dean-Stark trap. The reaction mixture was neutralized with saturated sodium carbonate aqueous solution, washed with deionized water three times and dried over sodium carbonate. The solvent was removed on a Rotavapor. Vacuum distillation of the residue in the presence of the inhibitor gave a 75% yield of propargyl methacrylate obtained as a clear colorless liquid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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